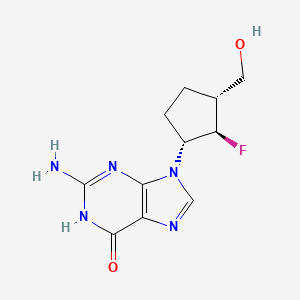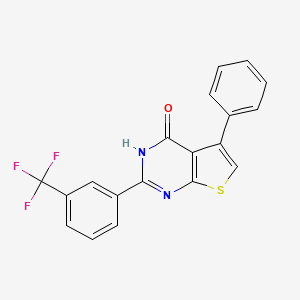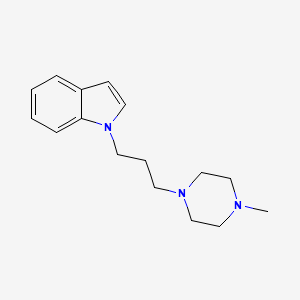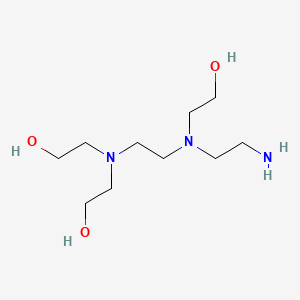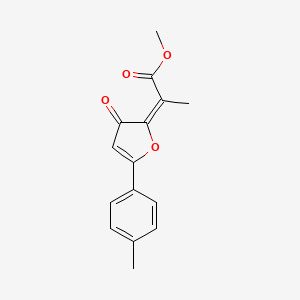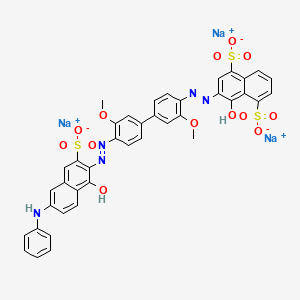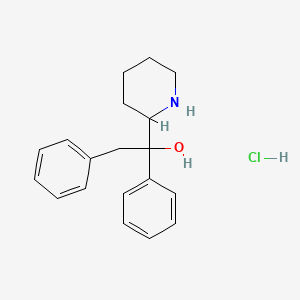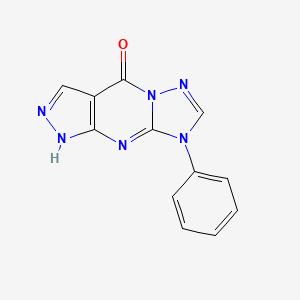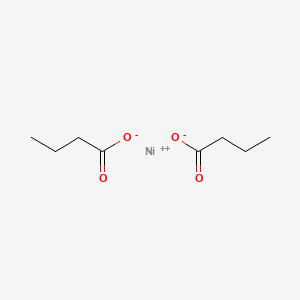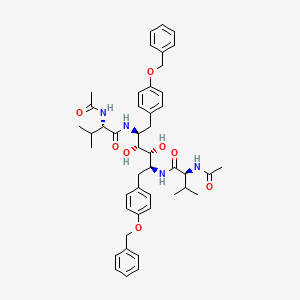
Butanamide, N,N'-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*)))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) typically involves multi-step organic synthesis. The process may include:
Formation of the butanamide backbone: This step involves the reaction of butanoic acid derivatives with amines under conditions that promote amide bond formation.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Attachment of phenylmethoxy groups: This step may involve the use of protecting groups and subsequent deprotection to ensure selective functionalization.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The phenylmethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of amides may yield primary amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its multiple functional groups.
Industry: As an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-hydroxyethyl)butanamide: Similar backbone but different functional groups.
N,N’-Bis(phenylmethyl)butanamide: Similar phenylmethyl groups but lacks hydroxyl groups.
N,N’-Bis(acetylamino)butanamide: Similar amide groups but different overall structure.
Uniqueness
Butanamide, N,N’-(2,3-dihydroxy-1,4-bis((4-(phenylmethoxy)phenyl)methyl)-1,4-butanediyl)bis(2-(acetylamino)-3-methyl-, (1S-(1R*(R*),2S*,3S*,4R*(R*))) is unique due to its combination of multiple functional groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
152020-34-3 |
|---|---|
Formule moléculaire |
C46H58N4O8 |
Poids moléculaire |
795.0 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S,3R,4R,5S)-5-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-bis(4-phenylmethoxyphenyl)hexan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C46H58N4O8/c1-29(2)41(47-31(5)51)45(55)49-39(25-33-17-21-37(22-18-33)57-27-35-13-9-7-10-14-35)43(53)44(54)40(50-46(56)42(30(3)4)48-32(6)52)26-34-19-23-38(24-20-34)58-28-36-15-11-8-12-16-36/h7-24,29-30,39-44,53-54H,25-28H2,1-6H3,(H,47,51)(H,48,52)(H,49,55)(H,50,56)/t39-,40-,41-,42-,43+,44+/m0/s1 |
Clé InChI |
BHILNEINJAFWFO-FEHIJEOVSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H]([C@@H]([C@H](CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)[C@H](C(C)C)NC(=O)C)O)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(C(C(CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)C(C(C)C)NC(=O)C)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)


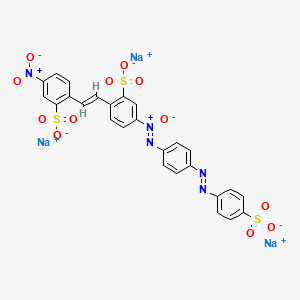
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
